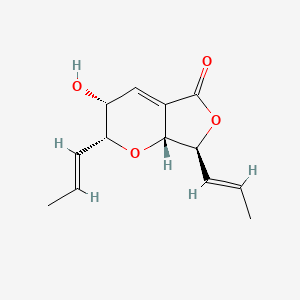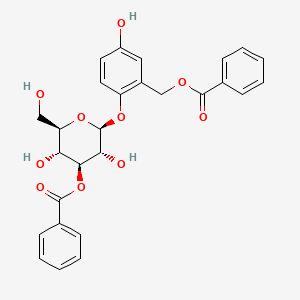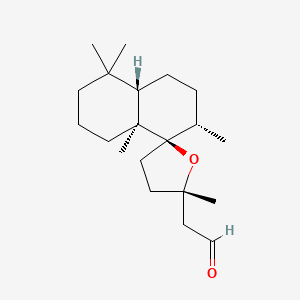
Dihydrogrindelaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogrindelaldehyde is a natural product found in Colophospermum mopane with data available.
Applications De Recherche Scientifique
Hydrogen Production and Energy Storage
Dihydrogen, as an energy carrier, is pivotal in the development of new energy storage systems. Water and formaldehyde, forming stable methanediol, can be selectively dehydrogenated to produce hydrogen and carbon dioxide. This process, utilizing a ruthenium catalyst at low temperatures, presents a theoretically higher weight efficiency compared to formic acid, emphasizing the potential of formaldehyde and water as molecular hydrogen sources for energy storage applications (Heim et al., 2014).
Organic Synthesis Catalyst
Paraformaldehyde, a polymerized form of formaldehyde, serves as a versatile reagent in metal-catalyzed organic synthesis. Its applications extend across methylene blocks, hydroxymethylation reagents, and syngas surrogates, among others. This review encapsulates the advancements in utilizing paraformaldehyde with transition metals as catalysts, showcasing its broad utility in organic chemistry (Li & Wu, 2015).
Catalysis by Graphene Oxide
The catalytic properties of graphene oxide (GO) for oxidations and hydrations were explored through computational studies. Specifically, the oxidation of benzyl alcohol to benzaldehyde via hydrogen atom transfer to GO suggests the necessity of GO's chemical potential and rich functionality for observed reactivity, highlighting GO's role in facilitating organic transformations (Boukhvalov et al., 2012).
Enzymatic Production of Benzaldehyde
Efforts to enzymatically produce benzaldehyde from l-phenylalanine have led to the development of a process with a significant conversion rate. By engineering 4-hydroxymandelate synthase for improved activity, an efficient method for producing benzaldehyde, a key flavoring compound, was established, demonstrating the potential of biocatalysis in flavor and fragrance industries (Takakura et al., 2022).
Enhanced Bioproduction in Bioreactors
The bioproduction of benzaldehyde, a valuable flavor compound, was significantly improved through the use of Pichia pastoris in a two-phase partitioning bioreactor. By optimizing conditions and utilizing polymers to sequester inhibitory products, a threefold increase in productivity was achieved, illustrating the advantages of biotechnological approaches over traditional chemical synthesis for producing high-value compounds (Craig & Daugulis, 2013).
Propriétés
Nom du produit |
Dihydrogrindelaldehyde |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
2-[(2'S,4aS,7S,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetaldehyde |
InChI |
InChI=1S/C20H34O2/c1-15-7-8-16-17(2,3)9-6-10-19(16,5)20(15)12-11-18(4,22-20)13-14-21/h14-16H,6-13H2,1-5H3/t15-,16-,18-,19-,20+/m0/s1 |
Clé InChI |
OFWIOMYSQAMADB-CZKCSJLSSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@@]([C@@]13CC[C@@](O3)(C)CC=O)(CCCC2(C)C)C |
SMILES canonique |
CC1CCC2C(CCCC2(C13CCC(O3)(C)CC=O)C)(C)C |
Synonymes |
dihydrogrindelaldehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



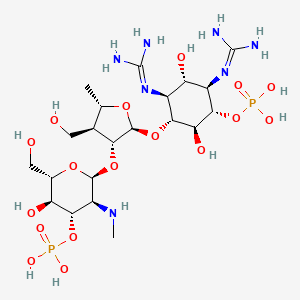
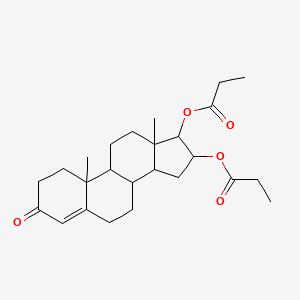
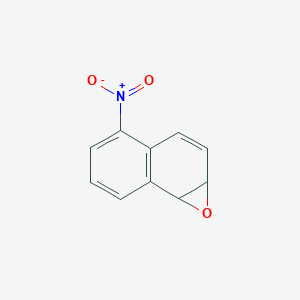

![3-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carb](/img/structure/B1245534.png)
![(1R,6aS,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1245535.png)

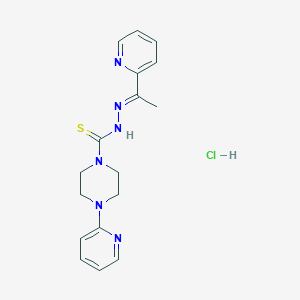
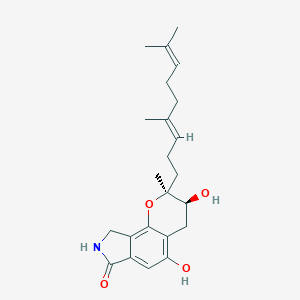
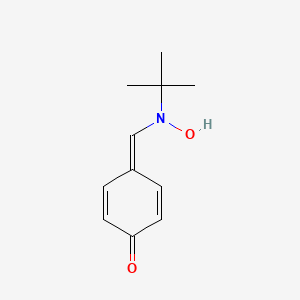
![5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1245541.png)
![4-(3-{1-Benzhydryl-5-chloro-2-[2-(2,6-dimethyl-phenylmethanesulfonylamino)-ethyl]-1H-indol-3-yl}-propyl)-benzoic Acid](/img/structure/B1245543.png)
